Win 68577

Vue d'ensemble

Description

WIN-68577 est un médicament à petite molécule initialement développé par Sterling Winthrop Products, Inc.

Méthodes De Préparation

WIN-68577 est produit par fermentation à l'aide d'une espèce d'Aspergillus. Les conditions qui maximisent la production de WIN-68577 ont été développées en parallèle avec la production de composés apparentés tels que WIN-66306 et la rosellichalacine . La voie de synthèse implique l'isolement du composé du bouillon de culture, suivi de sa purification et de sa caractérisation .

Analyse Des Réactions Chimiques

WIN-68577 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Mécanisme d'action

WIN-68577 exerce ses effets en agissant comme un antagoniste du récepteur des neuropeptides. Il se lie aux récepteurs des neuropeptides, bloquant l'action des neuropeptides endogènes. Cette inhibition peut moduler divers processus physiologiques, notamment la perception de la douleur et les réponses inflammatoires .

Mécanisme D'action

WIN-68577 exerts its effects by acting as a neuropeptide receptor antagonist. It binds to neuropeptide receptors, blocking the action of endogenous neuropeptides. This inhibition can modulate various physiological processes, including pain perception and inflammatory responses .

Comparaison Avec Des Composés Similaires

WIN-68577 est similaire à d'autres antagonistes du récepteur des neuropeptides tels que WIN-66306 et la rosellichalacine. Il est unique en son affinité de liaison spécifique et son activité au récepteur NK1 du rat par rapport au récepteur NK1 humain . Cette distinction en fait un outil précieux pour étudier les interactions récepteur-spécifiques des espèces et développer des thérapies ciblées.

Composés similaires

- WIN-66306

- Rosellichalacine

Activité Biologique

WIN 68577 is a neuropeptide receptor antagonist developed initially by Sterling Winthrop Products, Inc. Its biological activity has been extensively studied, revealing significant implications for therapeutic applications, particularly in pain management and inflammatory conditions. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Synthesis

This compound is a small molecule characterized by its ability to interact with neuropeptide receptors. It is produced through fermentation processes involving specific Aspergillus species, optimizing conditions to enhance yield alongside related compounds like WIN 66306 and rosellichalasin.

Mechanism of Action

This compound functions primarily as a neuropeptide receptor antagonist. By binding to neuropeptide receptors, it inhibits the action of endogenous neuropeptides, which can modulate various physiological processes such as:

- Pain perception

- Inflammatory responses

- Neurotransmission

This mechanism positions this compound as a potential therapeutic agent for conditions like arthritis and inflammatory bowel diseases.

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits significant biological activity in various contexts:

- Pain Management : Studies indicate that this compound can effectively reduce pain responses in animal models, suggesting its potential utility in treating chronic pain conditions.

- Inflammation : Its antagonistic effects on neuropeptide receptors may help mitigate inflammatory responses, making it a candidate for treating inflammatory bowel diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Pain Relief | Reduces pain perception in animal models | |

| Anti-inflammatory | Inhibits inflammatory responses in various assays | |

| Neurotransmission Modulation | Affects neurotransmitter release and receptor interactions |

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study 1 : A study conducted on rats demonstrated that administration of this compound led to a significant reduction in pain-related behaviors compared to control groups. This study emphasized the compound's efficacy as a pain management agent.

- Case Study 2 : In a model of inflammatory bowel disease, this compound treatment resulted in decreased inflammation markers and improved gut health metrics, indicating its potential for therapeutic use in gastrointestinal disorders.

Comparative Analysis with Similar Compounds

This compound shares similarities with other neuropeptide receptor antagonists but is distinguished by its specific binding affinity and activity profile. For instance:

| Compound | Binding Affinity (Rat NK1) | Binding Affinity (Human NK1) | Therapeutic Potential |

|---|---|---|---|

| This compound | High | Moderate | Pain relief, anti-inflammation |

| WIN 66306 | Moderate | High | Pain relief |

| Rosellichalasin | Low | Low | Limited applications |

This table illustrates how this compound compares favorably in terms of binding affinity at the rat NK1 receptor while maintaining moderate activity at the human NK1 receptor.

Propriétés

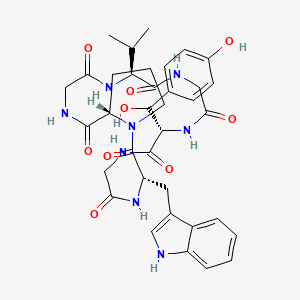

IUPAC Name |

(3S,9S,15S,21S)-9-[hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N8O9/c1-19(2)30-34(51)39-18-29(48)43-31(32(49)20-9-11-22(45)12-10-20)35(52)40-16-27(46)41-25(14-21-15-37-24-7-4-3-6-23(21)24)36(53)44-13-5-8-26(44)33(50)38-17-28(47)42-30/h3-4,6-7,9-12,15,19,25-26,30-32,37,45,49H,5,8,13-14,16-18H2,1-2H3,(H,38,50)(H,39,51)(H,40,52)(H,41,46)(H,42,47)(H,43,48)/t25-,26-,30-,31-,32?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBLQDYULNRQHI-ZTRORRTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)N1)CC3=CNC4=CC=CC=C43)C(C5=CC=C(C=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N1)CC3=CNC4=CC=CC=C43)C(C5=CC=C(C=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151928-33-5 | |

| Record name | Win 68577 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151928335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.